molecular formula C16H14INO6P- B1664123 3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate CAS No. 156483-88-4

3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate

Cat. No. B1664123
M. Wt: 475.17 g/mol
InChI Key: CVHFGHMPNFXZNE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate is a bioactive chemical.

Scientific Research Applications

Corrosion Inhibition

  • Application : 3-Carboxyphenyl derivatives, specifically α-aminophosphonates, have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments like hydrochloric acid, commonly used in industrial pickling processes (Gupta et al., 2017).
  • Mechanism : These compounds, including similar phosphonates, act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. They demonstrate a high inhibition efficiency, with some achieving up to 96.90% efficiency.

Structural and Biological Significance

  • Structural Analogues : Phosphonate derivatives are known to be structural analogues of natural amino acids, leading to their exploration in various biological activities (Ouahrouch et al., 2014).
  • Potential Uses : They find application as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. Their synthesis often involves the Kabachnik-Fields reaction, coupling a carbonyl, an amine, and a dialkyl phosphite unit.

Synthesis and Properties in Bioorganic Chemistry

  • Synthetic Applications : 3-Carboxyphenyl derivatives are used in synthesizing various phosphonic acid derivatives, which are key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan et al., 1991).
  • Properties : Such compounds demonstrate stability under different conditions, low toxicity, and the ability to penetrate cells, as observed in certain studies involving phosphonates (Ivanov et al., 2013).

Anticorrosion and Anticancer Properties

  • Anticorrosion : Studies show the effective use of diethyl (phenylamino) methyl) phosphonate derivatives as corrosion inhibitors in acidic media, with good correlation between experimental and theoretical findings (Moumeni et al., 2020).
  • Potential Anticancer Agents : Some phosphonate derivatives, particularly those with a quinazolinone moiety, have shown significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).

Broad Medical and Agricultural Applications

  • Versatile Biological Activity : Phosphonates, including 3-Carboxyphenyl derivatives, are explored for their wide range of biological activities, including as drugs, enzyme inhibitors, and bone-targeting agents, with applications in medicine and agriculture (Turhanen et al., 2021).

Herbicidal Potential

  • Agricultural Use : Specific aminobisphosphonates have been synthesized and evaluated as inhibitors of plant enzymes, indicating potential use as herbicides (Forlani et al., 2008).

properties

CAS RN

156483-88-4

Product Name

3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate

Molecular Formula

C16H14INO6P-

Molecular Weight

475.17 g/mol

IUPAC Name

3-[hydroxy-[[[2-(4-iodophenyl)acetyl]amino]methyl]phosphoryl]oxybenzoic acid

InChI

InChI=1S/C16H15INO6P/c17-13-6-4-11(5-7-13)8-15(19)18-10-25(22,23)24-14-3-1-2-12(9-14)16(20)21/h1-7,9H,8,10H2,(H,18,19)(H,20,21)(H,22,23)

InChI Key

CVHFGHMPNFXZNE-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)OP(=O)(CNC(=O)CC2=CC=C(C=C2)I)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)OP(=O)(CNC(=O)CC2=CC=C(C=C2)I)O)C(=O)O

Appearance

Solid powder

Other CAS RN

156483-88-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate
m-carboxyphenyl((N-((p-iodophenyl)acetyl)amino)methyl)phosphonate
m-CIAAMP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate
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3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate
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3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate
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3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate
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3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate
Reactant of Route 6
3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate

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